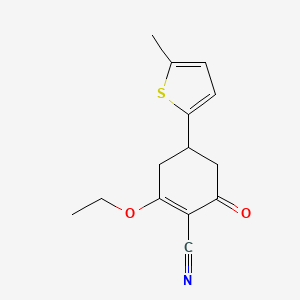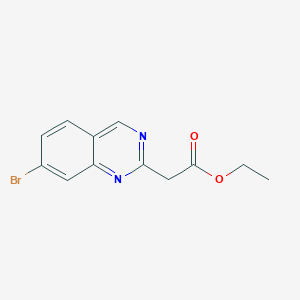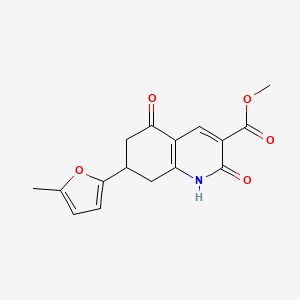
(3,4-Dimethylphenyl)methanethiol
Overview
Description
“(3,4-Dimethylphenyl)methanethiol” is a chemical compound with the molecular formula C9H12S . It has a molecular weight of 152.26 .
Molecular Structure Analysis
The molecular structure of “(3,4-Dimethylphenyl)methanethiol” consists of a sulfur atom attached to a carbon atom, which is part of a phenyl ring. The phenyl ring is substituted at the 3rd and 4th positions with methyl groups . More detailed structural analysis can be found in scientific literature .
Physical And Chemical Properties Analysis
“(3,4-Dimethylphenyl)methanethiol” is a compound with a molecular weight of 152.26 . The specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the retrieved resources .
Scientific Research Applications
Cancer Research
Methanethiol, a compound related to (3,4-Dimethylphenyl)methanethiol, has been identified as a potential biomarker for non-invasive cancer diagnosis . It is the predominant cancer-associated volatile sulfur compound (VSC) and has been proposed as a promising biomarker for non-invasive cancer diagnosis . Dysregulation of sulfur metabolism in cancer cells can result in elevated levels of VSCs in body fluids, breath, and/or excretions of cancer patients .
Microbiome Studies
Gut bacteria are a major exogenous source of exposure to methanethiol . Methanethiol-producing strains such as Fusobacterium nucleatum are highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients . This suggests that (3,4-Dimethylphenyl)methanethiol could also be used in microbiome studies to understand the role of sulfur compounds in gut health and disease.
Metabolic Studies
Methanethiol becomes rapidly degraded through the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . However, SELENBP1, which is considered a tumor suppressor, is often downregulated in tumor tissues . This suggests that (3,4-Dimethylphenyl)methanethiol could be used in metabolic studies to understand the role of sulfur metabolism in health and disease.
Chemical Synthesis
(3,4-Dimethylphenyl)methanethiol is a chemical compound with the CAS Number: 4496-95-1 . It could be used in chemical synthesis and material science for the development of new compounds and materials .
Environmental Studies
Methanethiol is known to inhibit methane oxidation and growth of certain microorganisms . This suggests that (3,4-Dimethylphenyl)methanethiol could also be used in environmental studies to understand the role of sulfur compounds in microbial ecology and biogeochemical cycles .
Pharmaceutical Research
Given its potential role in cancer diagnosis and sulfur metabolism, (3,4-Dimethylphenyl)methanethiol could be used in pharmaceutical research for the development of new diagnostic tools and therapeutic strategies .
properties
IUPAC Name |
(3,4-dimethylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNMWPKGYYFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)


![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)

![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)
![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)
![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)


![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)
